

# physicochemical characteristics of Methyl 2-fluoro-4-hydroxybenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | Methyl 2-fluoro-4-hydroxybenzoate |
| Cat. No.:      | B042768                           |

[Get Quote](#)

## An In-depth Technical Guide to Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-fluoro-4-hydroxybenzoate** is a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for compounds designed to inhibit cytosolic phospholipase A<sub>2α</sub> (cPLA<sub>2α</sub>), an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of **Methyl 2-fluoro-4-hydroxybenzoate**.

## Physicochemical Characteristics

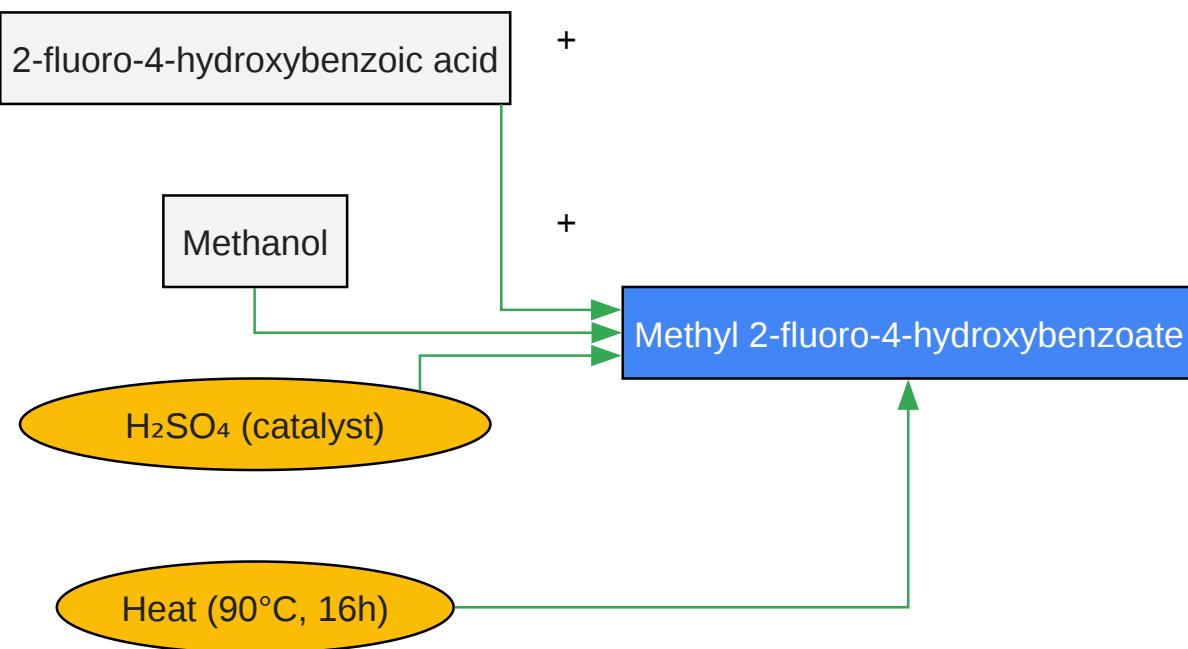
**Methyl 2-fluoro-4-hydroxybenzoate** (CAS Number: 197507-22-5) is a white to yellow solid at room temperature.<sup>[1]</sup> While specific experimentally determined values for its melting and boiling points are not readily available in the reviewed literature, data for its isomers, Methyl 4-fluoro-2-hydroxybenzoate and Methyl 4-fluoro-3-hydroxybenzoate, are provided for reference. It is reported to be slightly soluble in water.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **Methyl 2-fluoro-4-hydroxybenzoate** and Its Isomers

| Property          | Methyl 2-fluoro-4-hydroxybenzoate                    | Methyl 4-fluoro-2-hydroxybenzoate (Isomer)        | Methyl 4-fluoro-3-hydroxybenzoate (Isomer)    |
|-------------------|------------------------------------------------------|---------------------------------------------------|-----------------------------------------------|
| CAS Number        | 197507-22-5[1][4]                                    | 392-04-1[5][6]                                    | 214822-96-5                                   |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub> [1][4] | C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub> [6] | C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub> |
| Molecular Weight  | 170.14 g/mol [1][4]                                  | 170.14 g/mol [6]                                  | 170.14 g/mol                                  |
| Appearance        | White to Yellow Solid[1]                             | Solid[6]                                          | Not specified                                 |
| Melting Point     | Data not available                                   | 42 °C[5]                                          | Not specified                                 |
| Boiling Point     | Data not available                                   | 225 °C[5]                                         | Not specified                                 |
| Solubility        | Slightly soluble in water[2][3]                      | Not specified                                     | Not specified                                 |
| pKa               | Data not available                                   | Data not available                                | Data not available                            |

## Spectral Data

<sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 10.80 (1H, br), 7.73-7.79 (1H, m), 6.61-6.72 (2H, m), 3.79 (3H, s).[2]


Note: <sup>13</sup>C NMR and FT-IR spectral data for **Methyl 2-fluoro-4-hydroxybenzoate** were not available in the reviewed literature. Spectroscopic data for related compounds are often used for comparative purposes in the absence of direct data.

## Experimental Protocols

### Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

A common method for the synthesis of **Methyl 2-fluoro-4-hydroxybenzoate** is through the Fischer esterification of 2-fluoro-4-hydroxybenzoic acid.[2]

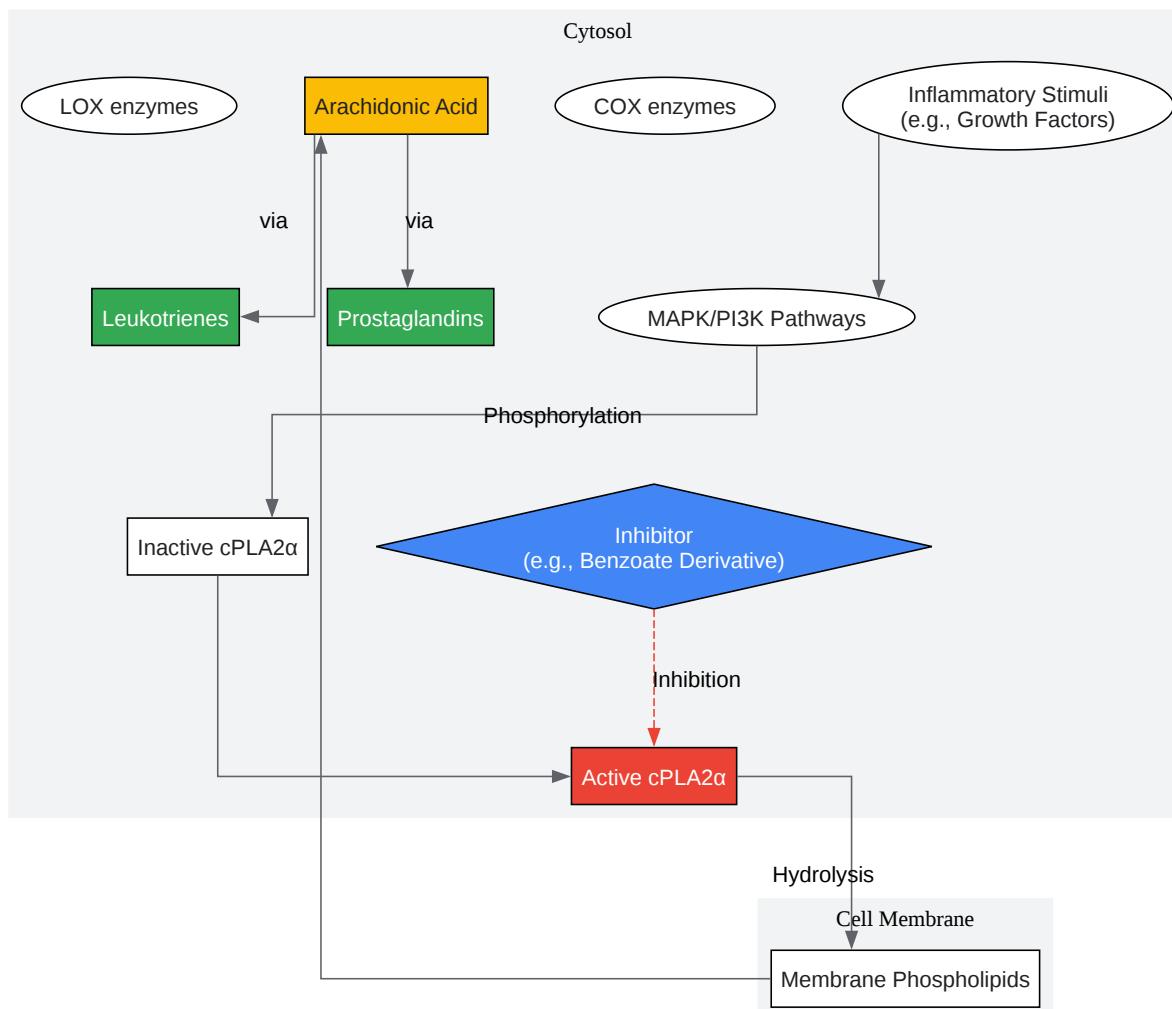
Reaction:



[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 2-fluoro-4-hydroxybenzoate**.

#### Detailed Methodology:


- Dissolution: Dissolve 50.0 g of 2-fluoro-4-hydroxybenzoic acid in 700 mL of methanol in a suitable reaction vessel.[2]
- Catalyst Addition: Carefully add 10 mL of concentrated sulfuric acid to the solution as a catalyst.[2]
- Reaction: Heat the mixture with stirring at  $90^\circ\text{C}$  for 16 hours.[2]
- Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure.[2]
- Purification: Wash the resulting colorless crystals with water and dry to obtain the final product.[2] This procedure has been reported to yield approximately 51 g (94%) of **Methyl 2-fluoro-4-hydroxybenzoate**.[2]

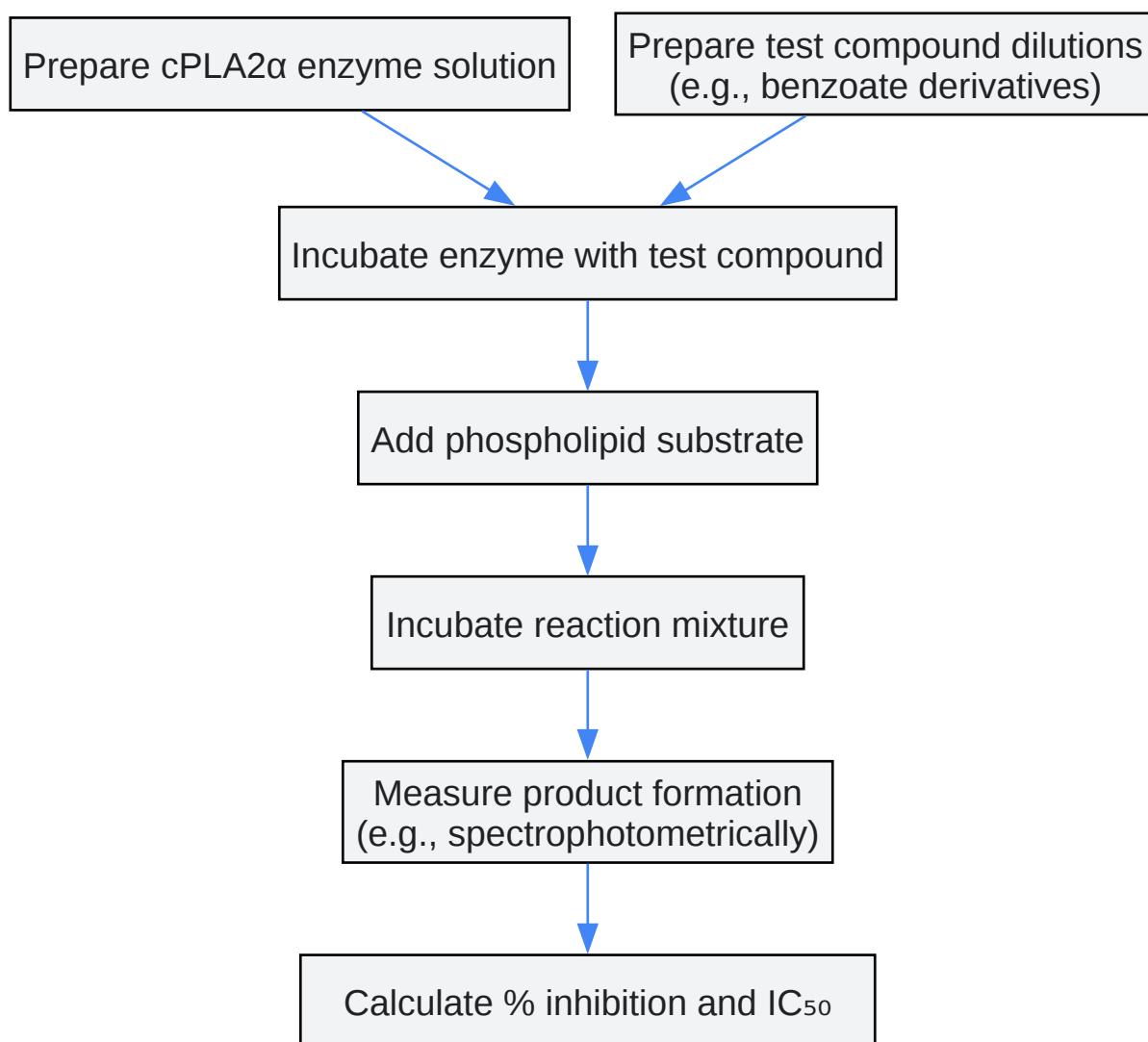
## Purification

The primary purification method described is recrystallization following the reaction work-up, which involves washing the crude product with water. For structurally similar compounds, purification is often achieved by redissolving the crude product in an organic solvent like ethyl acetate, washing with a saturated aqueous sodium bicarbonate solution and then brine, drying the organic phase over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.<sup>[7]</sup>

## Biological Relevance and Signaling Pathways

**Methyl 2-fluoro-4-hydroxybenzoate** is a known intermediate in the synthesis of compounds that inhibit cytosolic phospholipase A2 $\alpha$  (cPLA2 $\alpha$ ).<sup>[2]</sup> cPLA2 $\alpha$  is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.<sup>[8]</sup> Inhibition of cPLA2 $\alpha$  is therefore a promising therapeutic strategy for a range of inflammatory diseases.<sup>[9]</sup>




[Click to download full resolution via product page](#)

Caption: The cPLA2α signaling pathway and point of inhibition.

## Experimental Protocol: cPLA<sub>2</sub>α Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthetic compounds, such as derivatives of **Methyl 2-fluoro-4-hydroxybenzoate**, on cPLA<sub>2</sub>α. This assay typically measures the release of a detectable substrate from a phospholipid.

Workflow for cPLA<sub>2</sub>α Inhibition Assay:



[Click to download full resolution via product page](#)

Caption: General workflow for a cPLA<sub>2</sub>α inhibition assay.

Detailed Methodology (Illustrative Example):

This protocol is based on a common method using a chromogenic substrate.

- Reagent Preparation:

- Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.
- Reconstitute the cPLA<sub>2</sub>α enzyme in the assay buffer.
- Prepare a stock solution of the test inhibitor (e.g., a derivative of **Methyl 2-fluoro-4-hydroxybenzoate**) in a suitable solvent (e.g., DMSO) and create a series of dilutions.
- Prepare the substrate solution (e.g., a phospholipid with a chromogenic or fluorogenic tag).

- Assay Procedure:

- In a microplate, add the cPLA<sub>2</sub>α enzyme solution to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a positive control (a known cPLA<sub>2</sub>α inhibitor) and a negative control (solvent only).
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate solution to all wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction (if necessary, depending on the assay format).
- Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

- Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

## Conclusion

**Methyl 2-fluoro-4-hydroxybenzoate** is a key building block in the synthesis of potential therapeutic agents, particularly those targeting the cPLA2 $\alpha$ -mediated inflammatory pathway. While comprehensive physicochemical data for this specific compound is not fully available, its synthesis is well-documented. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further characterization of its physical and spectral properties, along with detailed studies of the inhibitory mechanisms of its derivatives, will be crucial for advancing its application in medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5 [sigmaaldrich.com]
- 2. METHYL 2-FLUORO-4-HYDROXYBENZOATE | 197507-22-5 [chemicalbook.com]
- 3. Methyl 2-fluoro-4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. CAS # 392-04-1, Methyl 4-fluoro-2-hydroxybenzoate, 4-Fluoro-2-hydroxybenzoic acid methyl ester - chemBlink [www.chemblink.com]
- 6. Methyl 4-fluoro-2-hydroxybenzoate 392-04-1 [sigmaaldrich.cn]
- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. Inhibition of Cytosolic Phospholipase A2 $\alpha$  Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical characteristics of Methyl 2-fluoro-4-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042768#physicochemical-characteristics-of-methyl-2-fluoro-4-hydroxybenzoate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)